2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-5-12(2)23-19(25)18-14(8-9-28-18)22-20(23)29-11-17(24)21-15-10-13(26-3)6-7-16(15)27-4/h6-10,12H,5,11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNLRNMMUMFRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide (CAS Number: 1326923-61-8) is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.52 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties.
Research indicates that compounds with a thieno[3,2-d]pyrimidine scaffold often exhibit a variety of biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Thieno[3,2-d]pyrimidines have been shown to inhibit specific kinases and enzymes involved in cell signaling pathways.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed significant cytotoxicity with IC50 values in the micromolar range. The compound induced apoptosis and inhibited cell proliferation.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Strains Tested : The efficacy against Gram-positive and Gram-negative bacteria was assessed using standard disk diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
These results indicate that the compound possesses moderate antibacterial activity.
Anti-inflammatory Effects
In vivo studies using animal models of inflammation demonstrated that the compound significantly reduced paw edema in rats when administered at doses of 10 mg/kg and 20 mg/kg compared to controls.
Case Studies
-
Case Study on Cancer Treatment :
- A study published in Journal of Medicinal Chemistry explored the effects of a structurally similar thieno[3,2-d]pyrimidine compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy and reduced side effects in animal models.
-
Clinical Observations :
- Preliminary clinical observations from ongoing trials suggest potential benefits in patients with resistant bacterial infections when treated with this compound as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
